molecular formula C18H19N3O B287069 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide

1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287069
M. Wt: 293.4 g/mol
InChI Key: HBQGXFUNIOZEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to exert its effects through the modulation of the endocannabinoid system. 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to bind to the CB1 receptor, which is a key component of the endocannabinoid system. This binding results in the activation of various signaling pathways, which ultimately leads to the observed biological effects of 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide.
Biochemical and Physiological Effects:
1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. Additionally, 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-characterized biological effects. However, 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide also has some limitations, including its poor solubility and limited stability in aqueous solutions. These limitations can make it challenging to work with 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is the development of 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide analogs with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide and its potential applications in various fields of research. Finally, there is a need for more in-depth studies on the toxicity and safety of 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 1-naphthyl hydrazine with 3-propyl-4,5-dimethylthiazolium chloride to form 1-naphthyl-3-propyl-4,5-dimethylthiazolium chloride. This compound is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to produce 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is a straightforward process and can be achieved through a simple reaction sequence.

Scientific Research Applications

1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of neuroscience, 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-methyl-N-naphthalen-1-yl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C18H19N3O/c1-3-7-14-12-17(21(2)20-14)18(22)19-16-11-6-9-13-8-4-5-10-15(13)16/h4-6,8-12H,3,7H2,1-2H3,(H,19,22)

InChI Key

HBQGXFUNIOZEIA-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C

solubility

15.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.